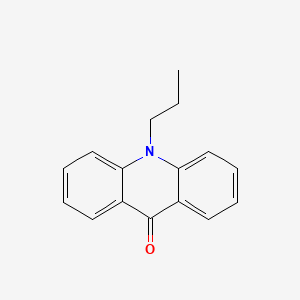

9(10H)-Acridinone, 10-propyl-

Description

Historical Context of the Acridinone (B8587238) Core in Medicinal Chemistry Research

The journey of acridones in the pharmaceutical world began in the late 19th century with the work of Paul Ehrlich. ijddr.in Acridone (B373769), a tricyclic structure with a nitrogen atom at the 10th position and a keto group at the 9th position, and its functional analogue acridine (B1665455), have become privileged pharmacophores in medicinal chemistry. ijddr.innih.govrsc.org Their planar structure allows them to interact with DNA and RNA, making them potent candidates for various therapeutic applications. ijddr.initmedicalteam.pl

Historically, acridine derivatives were utilized as dyes and pigments in the 19th century. rsc.org Their venture into medicine saw them employed as antibacterial and antimalarial agents. rsc.orgresearchgate.netoaji.net Acronycine, an acridinone alkaloid isolated from the Australian scrub ash Acronychia baueri, demonstrated antineoplastic and antiparasitic activities, further cementing the therapeutic potential of this chemical family. openmedicinalchemistryjournal.com The ability of acridines to intercalate into DNA has been a cornerstone of their study, with the first validation of this behavior reported in 1961. nih.gov This interaction with nucleic acids has been a primary focus of research, leading to the development of anticancer agents. nih.govrsc.org

Significance of N-Substitution in Acridinone Derivative Research

The modification of the acridinone structure, particularly at the nitrogen (N-10) position, has been a critical strategy in medicinal chemistry to modulate the biological activity and physicochemical properties of these compounds. ijddr.innih.gov This process, known as N-substitution, involves attaching different chemical groups to the nitrogen atom of the acridinone core.

N-substituted acridones often exhibit lower melting points compared to the parent acridone, suggesting that the N10-hydrogen atom is involved in intermolecular association. ijddr.initmedicalteam.pl This alteration can influence the compound's solubility and ability to traverse biological membranes, which is crucial for reaching its target within the body. ijddr.initmedicalteam.pl

Furthermore, N-alkylation, the attachment of an alkyl chain like the propyl group in 9(10H)-Acridinone, 10-propyl-, has been shown to be a key factor in the biological activity of these derivatives. nih.govacs.org Research has demonstrated that the introduction of an N-substituent can enhance various therapeutic properties, including anticancer, antiviral, and antimicrobial activities. nih.govontosight.airesearchgate.net For instance, studies have shown that N-substituted acridones can act as potent inhibitors of various enzymes and have been evaluated as anticonvulsant and antipsoriatic agents. nih.gov The nature and size of the substituent at the N-10 position can significantly impact the compound's interaction with biological targets, leading to enhanced efficacy or altered selectivity. nih.govacs.org

Overview of Current Research Trends on 9(10H)-Acridinone, 10-propyl- and Related Structures

Current research on 9(10H)-Acridinone, 10-propyl- and related N-substituted acridinones is vibrant and multifaceted, exploring a wide range of potential therapeutic applications. A significant area of focus is their potential as anticancer agents. rsc.orgontosight.airesearchgate.net Scientists are investigating their ability to inhibit the growth of various cancer cell lines, often through mechanisms like DNA intercalation and inhibition of enzymes crucial for cancer cell survival, such as topoisomerases and protein kinases. nih.govrsc.orgnih.gov

For example, a recent study highlighted the synthesis of N-alkylated derivatives of 2-methylacridone and their evaluation as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target in cancer therapy. nih.gov Another study reported on N-substituted acridone derivatives as potential inhibitors of the AKT signaling pathway in breast cancer cells. nih.gov The synthesis of bis-acridone derivatives, where two acridone units are linked, is also being explored, with the N10-propyl derivative showing promise in molecular docking studies. ijpsjournal.com

Beyond cancer, researchers are investigating the antiviral properties of N-substituted acridones. One study demonstrated that certain N-allyl acridones exhibited potent and selective antiviral activity against hemorrhagic fever viruses like Junin virus and dengue virus. researchgate.net The antimicrobial and antimalarial activities of acridinone derivatives also continue to be areas of active investigation. oaji.netopenmedicinalchemistryjournal.com

The synthesis of these compounds is also a key research trend. Efficient and versatile synthetic methods are being developed to create libraries of diverse N-substituted acridinones for biological screening. rsc.orgnih.govnih.gov These methods often involve the Ullmann condensation followed by cyclization and subsequent N-alkylation. oaji.netnih.gov

Scope and Objectives of Academic Research on 9(10H)-Acridinone, 10-propyl-

The primary objective of academic research on 9(10H)-Acridinone, 10-propyl- and its analogues is to explore and harness their therapeutic potential. This encompasses several key areas:

Synthesis and Chemical Modification: A fundamental objective is the development of efficient and scalable synthetic routes to produce 9(10H)-Acridinone, 10-propyl- and a variety of related N-substituted derivatives. rsc.orgnih.govnih.gov This allows for the systematic investigation of structure-activity relationships (SAR), where the impact of different substituents on biological activity is determined.

Biological Evaluation: A major focus is the in vitro and in vivo evaluation of these compounds against a range of diseases. This includes screening for anticancer, antiviral, antimicrobial, and antiparasitic activities. openmedicinalchemistryjournal.comontosight.airesearchgate.netresearchgate.net Researchers aim to identify lead compounds with high potency and selectivity.

Mechanism of Action Studies: A critical objective is to elucidate the molecular mechanisms by which these compounds exert their biological effects. nih.govrsc.orgnih.gov This involves identifying their specific cellular targets, such as enzymes or nucleic acids, and understanding the biochemical pathways they modulate. For instance, studies focus on their ability to intercalate with DNA, inhibit topoisomerases, or modulate signaling pathways involved in disease progression. nih.govijpsjournal.com

Development of Novel Therapeutic Agents: The ultimate goal of this research is to translate promising laboratory findings into the development of new and effective drugs for the treatment of various diseases. rsc.orgresearchgate.net This includes optimizing the lead compounds to improve their pharmacological properties.

Data Tables

Table 1: Selected N-Substituted Acridinone Derivatives and Their Reported Biological Activities

| Compound Name | N-Substituent | Reported Biological Activity | Reference(s) |

| 10-(3-(Dimethylamino)propyl)acridin-9(10H)-one | 3-(Dimethylamino)propyl | Potential as a biological probe, possible antidepressant activity | cymitquimica.com |

| 10-(3-Aminopropyl)-3,4-dimethyl-9(10H)-acridinone maleate | 3-Aminopropyl | Anticancer agent for oral squamous cell carcinoma | oncotarget.com |

| N-(3-hydroxypropyl)-2-methoxy-9-acridone | 3-Hydroxypropyl | Studied for excited-state dynamics | frontiersin.org |

| N-allyl acridones | Allyl | Antiviral activity against Junin and dengue viruses | researchgate.net |

Structure

3D Structure

Properties

CAS No. |

60536-17-6 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

10-propylacridin-9-one |

InChI |

InChI=1S/C16H15NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-10H,2,11H2,1H3 |

InChI Key |

DKNJVCAKGZMARC-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 9 10h Acridinone, 10 Propyl and Its N Alkyl Analogues

Established Synthetic Pathways to the Acridinone (B8587238) Core with N-Substitution

Ullmann Condensation Strategies for N-Alkyl Acridinones

The Ullmann condensation is a cornerstone in the synthesis of N-phenylanthranilic acids, the direct precursors to the acridinone ring system. wikipedia.org This copper-catalyzed cross-coupling reaction typically involves the reaction of an aryl halide with an amine. wikipedia.orgorganic-chemistry.org For the synthesis of N-alkyl acridinones, the strategy involves two key transformations: the initial C-N bond formation to create the diarylamine backbone, and the subsequent alkylation of the nitrogen atom.

A common pathway begins with the Ullmann condensation of a 2-halobenzoic acid (such as 2-chlorobenzoic acid) with an aniline (B41778) derivative. nih.gov The reaction is promoted by a copper catalyst, often in the form of copper powder or copper salts, and requires a base like potassium carbonate. nih.govresearchgate.net High-boiling polar solvents such as dimethylformamide (DMF) are frequently employed, and the reaction often requires elevated temperatures. wikipedia.org

Once the N-phenylanthranilic acid is formed and cyclized to the 9(10H)-acridinone core, the N-alkylation can be performed. The synthesis of 10-propyl-9-oxo-9,10-dihydroacridine derivatives has been explicitly demonstrated through this pathway. nih.gov In this method, the parent acridone (B373769) is treated with an alkylating agent, such as n-bromopropane, in the presence of a base and a suitable solvent. nih.gov

A representative procedure for the N-propylation step is detailed in the table below. nih.gov

| Reactants | Reagents & Conditions | Product |

| 9(10H)-acridone-4-carboxylic acid, n-bromopropane | Anhydrous K₂CO₃, DMF, 0 °C to Room Temperature, 8–10 h | 10-Propyl-9-oxo-9,10-dihydroacridine-4-carboxylic acid |

This interactive table summarizes the key components of the N-propylation of an acridone precursor.

Benzyne (B1209423) Mechanism Approaches in Acridinone Synthesis

An alternative to the metal-catalyzed Ullmann reaction for forming the N-phenylanthranilic acid precursor involves the use of highly reactive benzyne intermediates. Benzyne, or dehydrobenzene, is a neutral intermediate derived from a benzene (B151609) ring by the removal of two adjacent substituents, resulting in an additional triple bond within the ring.

In the context of acridinone synthesis, an approach reported by Larock and coworkers involves the nucleophilic coupling of an anthranilate with a benzyne that is generated in situ. nih.gov The benzyne is typically formed from a precursor like 2-(trimethylsilyl)phenyl triflate in the presence of a fluoride (B91410) source, such as cesium fluoride. nih.gov The anthranilate anion then attacks the benzyne intermediate, leading to the formation of the N-arylated product, which can subsequently be cyclized to the acridinone core. This method avoids the use of a copper catalyst and can proceed under different reaction conditions compared to the Ullmann condensation.

Radical Reaction Protocols for Acridinone Nucleus Formation

Radical reactions, which involve intermediates with unpaired electrons, offer a distinct set of transformations in organic synthesis. Radical cyclizations are powerful methods for constructing five- and six-membered rings. wikipedia.org These reactions typically proceed in three stages: initiation (generation of a radical), propagation (intramolecular attack on a multiple bond to form a cyclic radical), and termination (quenching of the cyclized radical). wikipedia.org

While radical cyclizations have been employed to synthesize complex fused heterocyclic systems, including modifications of existing acridine (B1665455) structures, their application for the de novo formation of the fundamental acridinone nucleus is less commonly reported compared to ionic pathways. researchgate.net Research has shown that many acridone derivatives are, in fact, devoid of radical-generating properties. acs.org Theoretical approaches might involve the intramolecular cyclization of an aryl radical onto an amide moiety, but established, high-yield protocols for the primary acridinone ring via radical cyclization are not prevalent in the literature. The field is more characterized by atom-transfer radical cyclization (ATRC) and reductive or oxidative methods for other heterocyclic systems. nih.gov

Self-Condensation of N-Phenylanthranilic Acid Precursors for Acridone Synthesis

The final and crucial step in many classical acridone syntheses is the intramolecular cyclization of an N-phenylanthranilic acid precursor. researchgate.net This acid-catalyzed ring-closure is a type of electrophilic aromatic substitution, where the carboxylic acid is activated by a strong acid and the electron-rich aniline ring acts as the nucleophile.

Commonly used reagents for this transformation include concentrated sulfuric acid or polyphosphoric acid (PPA). nih.govresearchgate.net The reaction mixture is typically heated to promote the dehydration and cyclization, leading to the formation of the thermodynamically stable tricyclic acridinone system. nih.gov For example, the conversion of a diarylamine dicarboxylic acid to 9(10H)-Acridone-2-carboxylic acid is achieved by heating in sulfuric acid. researchgate.net Similarly, cyclization of other N-phenylanthranilic acids using PPA at 100 °C has been reported to yield the corresponding acridone core efficiently. nih.gov

Modern Convergent Synthesis of 9(10H)-Acridinone, 10-propyl-

Modern synthetic chemistry emphasizes efficiency, atom economy, and the rapid generation of molecular complexity. Convergent strategies, such as multi-component reactions, are at the forefront of this effort, allowing for the construction of complex scaffolds from simple starting materials in a single step.

Multi-component Reactions in 9(10H)-Acridinone, 10-propyl- Synthesis

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the starting materials. semanticscholar.org This approach offers a highly efficient route to substituted acridinone derivatives.

A notable example is a cerium(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters. nih.govsemanticscholar.org This reaction first assembles a highly functionalized m-terphenyl-derived aminoester. This intermediate can then undergo a microwave-assisted thermal cyclization to afford 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. A final oxidation step, for which nitrobenzene (B124822) can serve as both the solvent and the oxidant, yields the fully aromatic 1,3-diarylacridin-9(10H)-ones. nih.gov

While this specific MCR yields N-unsubstituted or N-aryl acridinones, the N-propyl group could be introduced in a subsequent alkylation step as described previously (Section 2.1.1). The power of this MCR lies in its ability to rapidly generate a diverse library of substituted acridinone cores by varying the three initial components.

The table below summarizes the yields for the synthesis of various 1,3-diaryl-1,2-dihydroacridin-9(10H)-one derivatives via the cyclization step. nih.gov

| Entry | Substituent on N-Aryl Group | Product | Yield (%) |

| 1 | H | 2a | 98 |

| 2 | 4-NMe₂ | 2b | 96 |

| 3 | 4-F | 2c | 86 |

| 4 | 4-Cl | 2d | 99 |

| 5 | 4-Me | 2e | 99 |

| 6 | 4-OMe | 2f | 99 |

| 7 | 3-Cl | 2g | 99 |

This interactive table showcases the efficiency of the microwave-assisted cyclization step in a modern convergent synthesis of acridinone analogues.

Catalytic Approaches for N-Propylation and Related Alkylation (e.g., Heck Cross-Coupling in Acridone Derivative Synthesis)

The introduction of an N-propyl group onto the 9(10H)-acridinone core is a key step in the synthesis of the target compound. While classical N-alkylation methods are effective, contemporary research emphasizes catalytic approaches to enhance efficiency and versatility.

A standard method for the N-alkylation of acridone derivatives involves the use of an alkyl halide in the presence of a base. For instance, the synthesis of N-propylated acridone carboxylic acid has been achieved by reacting 9(10H)-acridone-4-carboxylic acid with n-bromopropane. nih.gov This reaction typically employs a carbonate base in a polar aprotic solvent like DMF. nih.gov

| Reactant | Reagent | Base | Solvent | Reaction Time |

|---|---|---|---|---|

| 9(10H)-acridone-4-carboxylic acid | n-bromopropane | Anhydrous K₂CO₃ | DMF | 8–10 hours |

Beyond direct N-alkylation, palladium-catalyzed cross-coupling reactions, such as the Mizoroki-Heck reaction, represent a powerful strategy for constructing the carbon framework of complex acridone derivatives. The Heck reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex in the presence of a base. wikipedia.orgnih.gov This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. youtube.comslideshare.net

The general catalytic cycle of the Heck reaction proceeds through several key steps:

Oxidative Addition: A Pd(0) catalyst reacts with the unsaturated halide (e.g., an aryl halide) to form a Pd(II) complex. nih.gov

Migratory Insertion: The alkene coordinates to the palladium center and then inserts into the palladium-carbon bond. nih.gov

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a palladium-hydride species. nih.govyoutube.com

Reductive Elimination: The catalyst is regenerated to its Pd(0) state, typically after the base neutralizes the generated hydrohalic acid. slideshare.net

While not a direct method for N-propylation, the Heck reaction is instrumental in building the acridone scaffold itself. For example, a synthetic approach for 2,3-diarylacridin-9-ones utilizes a Heck coupling reaction between a substituted styryl and a quinolone moiety as the pivotal step, which is followed by an oxidative cyclization to form the final acridone ring system. semanticscholar.org This demonstrates the utility of catalytic C-C bond formation in accessing diverse acridone analogues, which can subsequently be N-propylated.

Green Chemistry Principles in 9(10H)-Acridinone, 10-propyl- Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like acridones to reduce environmental impact. These strategies focus on improving energy efficiency, utilizing safer solvents, employing catalytic methods, and designing reactions with high atom economy.

A significant advancement in the green synthesis of the acridone core is the use of microwave irradiation. jocpr.com Compared to conventional heating, microwave-assisted organic synthesis often leads to substantial reductions in reaction time, increased yields, and enhanced selectivity. jocpr.com For example, the cyclization of N-phenylanthranilic acids to form the acridone skeleton, a key step in the synthesis pathway, can be efficiently catalyzed by a Lewis acid like ZnCl₂ under microwave conditions. jocpr.comjocpr.com This method avoids the use of hazardous and corrosive reagents such as concentrated sulfuric acid or polyphosphoric acid that are common in traditional methods. jocpr.com

| Method | Catalyst/Reagent | Reaction Time | Yield | Environmental Consideration |

|---|---|---|---|---|

| Conventional Heating | Conc. H₂SO₄, PPA, POCl₃ | Several hours | Variable | Use of corrosive and hazardous reagents |

| Microwave Irradiation | ZnCl₂ (Lewis Acid) | 4-6.5 minutes | Up to 95% | Reduced reaction time, safer catalyst |

Another green chemistry approach involves the use of recyclable, heterogeneous catalysts. An acidic magnetic catalyst, Fe₃O₄@Polyaniline-SO₃H, has been developed for the synthesis of acridinedione derivatives in an aqueous ethanol (B145695) solvent. mdpi.com This catalyst offers several advantages, including short reaction times, excellent yields, and ease of separation from the reaction mixture using an external magnet, allowing for its recovery and reuse. mdpi.com

Furthermore, multi-component reactions (MCRs) embody green chemistry principles by maximizing atom economy and procedural efficiency. A two-step synthesis of 1,3-diaryl-1,2-dihydroacridin-9-one derivatives starts with a Ce(IV)-catalyzed three-component reaction, followed by a microwave-assisted thermal cyclization. semanticscholar.orgnih.gov This process generates complexity quickly, forming multiple bonds in a sequence that requires only a single chromatographic separation, thereby reducing solvent waste and energy consumption. semanticscholar.org

Stereoselective Synthesis of Chiral 9(10H)-Acridinone, 10-propyl- Analogues

The synthesis of chiral analogues of 9(10H)-Acridinone, 10-propyl- requires the introduction of one or more stereocenters in a controlled manner. This is typically achieved through stereoselective synthesis, which employs chiral auxiliaries, reagents, or catalysts to favor the formation of one enantiomer or diastereomer over others. Such chiral molecules are crucial in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. researchgate.net

Creating a chiral analogue could involve modifying the N-propyl group (e.g., using a chiral, branched alkyl chain) or introducing chiral substituents onto the acridone ring system. The key challenge lies in controlling the stereochemical outcome of the synthetic reactions.

Two primary strategies are employed for this purpose:

Catalytic Asymmetric Synthesis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. For instance, palladium-catalyzed enantioselective C-H activation has emerged as a powerful tool for constructing chiral centers. nih.gov Using a palladium catalyst with a specifically designed bidentate chiral ligand, it is possible to achieve highly enantioselective transformations, such as the diarylation of C-H bonds to form two chiral centers in a single step. nih.gov This type of methodology could be adapted to functionalize the acridone scaffold stereoselectively.

Use of Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. A well-established example is the use of chiral sulfinamides to direct the addition of nucleophiles to imines, allowing for the synthesis of optically pure amines. researchgate.net This strategy could be envisioned for preparing a chiral amine precursor that is later incorporated into the acridone structure.

| Strategy | Description | Key Component | Potential Application to Acridone Synthesis |

|---|---|---|---|

| Catalytic Asymmetric Synthesis | A chiral catalyst creates a chiral environment for the reaction, favoring one stereochemical pathway. | Chiral Ligand (e.g., for a Pd catalyst) or Chiral Organocatalyst (e.g., aminothioureas). researchgate.netnih.gov | Enantioselective functionalization of the acridone ring or asymmetric N-alkylation with a prochiral electrophile. |

| Chiral Auxiliary | A recoverable chiral group is attached to the substrate to control stereochemistry, and is later removed. | Chiral Sulfinamide or other optically pure directing group. researchgate.net | Synthesis of a chiral N-alkyl side chain precursor with a defined stereocenter before attachment to the acridone nitrogen. |

By applying these advanced stereoselective methodologies, libraries of chiral 9(10H)-acridinone, 10-propyl- analogues can be synthesized for further investigation in various scientific fields.

Advanced Spectroscopic and Photophysical Characterization of 9 10h Acridinone, 10 Propyl

Luminescence Properties of 9(10H)-Acridinone, 10-propyl- and its Derivatives

The luminescence of acridinone (B8587238) systems is highly sensitive to their molecular structure and environment. The core acridinone moiety provides a rigid, planar chromophore, and N-alkylation, as in 9(10H)-Acridinone, 10-propyl-, can modulate properties such as solubility and intermolecular interactions, which in turn affect phenomena like aggregation-induced emission and intramolecular charge transfer processes.

Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-luminescent or weakly fluorescent molecules become highly emissive upon aggregation in a poor solvent or in the solid state. magtech.com.cn This effect is contrary to the common aggregation-caused quenching (ACQ) observed in many traditional fluorophores. The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotations and vibrations, in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. magtech.com.cneurekaselect.com

In acridinone systems, AIE has been observed in derivatives where the N-10 position is functionalized with electron-rich groups. For instance, acridone (B373769) derivatives substituted with triphenylamine (B166846) at the amino position exhibit AIE properties. rsc.orgnih.gov These molecules are weakly fluorescent in good solvents like THF but show significantly enhanced emission when aggregated in mixtures of THF and water. The emission can be tuned from blue to green by varying the water content, which alters the size and morphology of the aggregates. rsc.orgnih.gov The specific spacer linking the acridone and the functional group also plays a crucial role in determining whether a derivative will exhibit AIE or ACQ. nih.gov This suggests that the propyl group in 9(10H)-Acridinone, 10-propyl- could similarly influence molecular packing and potentially lead to AIE characteristics under specific aggregation conditions.

Twisted Intramolecular Charge Transfer (TICT) is an excited-state process that can occur in molecules containing an electron donor (D) and an electron acceptor (A) group linked by a single bond. scielo.br Upon photoexcitation, an electron is transferred from the donor to the acceptor. If the molecule has sufficient conformational freedom, this charge transfer is followed by a twisting motion around the single bond, leading to a geometrically relaxed, charge-separated TICT state. researchgate.net This state is often characterized by a large Stokes shift and emission that is highly sensitive to solvent polarity. mdpi.com

Acridinone itself can act as an acceptor moiety. When an electron-donating group is attached, particularly at the N-10 position, a D-A system is formed that can potentially undergo ICT. Studies on acridone derivatives N-substituted with triphenylamine (an electron donor) have shown evidence of an ICT process between the two moieties. rsc.org Although the conjugation is reduced by the sp3-hybridized nitrogen of the triphenylamine, a charge transfer character is still observed in the excited state. rsc.org In such systems, the molecule transitions from a planar ground state to a twisted conformation in the excited state, where the donor and acceptor groups are positioned nearly perpendicular to each other. nih.gov This process can lead to dual fluorescence: a higher-energy band from the locally excited (LE) state and a lower-energy, red-shifted band from the relaxed TICT state. scielo.br The propensity for 9(10H)-Acridinone, 10-propyl- to exhibit TICT would depend on the electronic interplay between the propyl group and the acridinone core, though the weak donor character of an alkyl group makes strong TICT effects less likely compared to more potent donor substituents.

The quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed, is a critical parameter for characterizing the efficiency of a fluorophore. edinst.com The parent compound, 9(10H)-Acridinone, is known to be fluorescent. In a study on the interaction of propyl acridone with DNA, the compound was found to have a maximum fluorescence emission at 426 nm when excited at 400 nm in a Tris-HCl buffer.

The substitution at the N-10 position directly influences the photophysical properties. For comparison, the quantum yield of the unsubstituted acridone is moderately high, while N-substitution with groups capable of ICT can alter this value significantly depending on the solvent environment. For example, an N-substituted acridone derivative showed a quantum yield that increased from 4.4% in a non-polar solvent (cyclohexane) to 23% in a polar solvent (acetonitrile), consistent with the stabilization of a charge-transfer state. nih.gov Given that a simple alkyl group like propyl has a minor electronic effect, the quantum yield of 9(10H)-Acridinone, 10-propyl- is expected to be primarily influenced by how the propyl chain affects solubility and aggregation rather than by inducing strong charge-transfer states.

| Compound | Solvent | Emission Max (λem) | Quantum Yield (ΦF) |

|---|---|---|---|

| Propyl Acridone | Tris-HCl Buffer | 426 nm | N/A |

| N-Substituted Acridone Derivative | Cyclohexane | 391 nm | 0.044 |

| N-Substituted Acridone Derivative | Acetonitrile | 405 nm | 0.230 |

The high fluorescence efficiency and structural rigidity of the acridinone core make its derivatives promising candidates for use in organic light-emitting diodes (OLEDs). Acridinone-based materials have been successfully employed as emitters, particularly those exhibiting thermally activated delayed fluorescence (TADF).

A notable example is 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), which uses acridin-9(10H)-one as the electron-accepting core. rsc.org This compound achieves a very high fluorescence quantum yield of 94.9% and a short TADF lifetime of 1.6 µs. An OLED device using this material as the emitter demonstrated excellent performance, including a low turn-on voltage, high external quantum efficiency (EQE), and high power efficiency. rsc.org The unique sp2-hybridization of the nitrogen atom in the acridone ring contributes to high molecular rigidity, which suppresses non-radiative conformational relaxation and enhances luminescence efficiency. rsc.org These results highlight the potential of the acridinone scaffold, which 9(10H)-Acridinone, 10-propyl- shares, for the development of advanced electroluminescent materials.

| Parameter | Value |

|---|---|

| Compound | 3,6-DPXZ-AD |

| Fluorescence Quantum Yield | 94.9% |

| Turn-on Voltage | 2.2 V |

| External Quantum Efficiency (EQE) | 30.6% |

| Power Efficiency | 109.9 lm W⁻¹ |

Time-Resolved Spectroscopy of Excited States in 9(10H)-Acridinone, 10-propyl-

Time-resolved fluorescence spectroscopy is a powerful technique for investigating the dynamic processes that occur in the excited state of a molecule, such as energy transfer, solvent relaxation, and conformational changes. mdpi.com By measuring the decay of fluorescence intensity over time, typically on the nanosecond or picosecond scale, the fluorescence lifetime (τ) can be determined. nih.gov

For acridinone derivatives, the excited-state dynamics can be complex. In a study of N-(3-hydroxypropyl)-2-methoxy-9-acridone, a compound structurally similar to 10-propyl-acridinone, the fluorescence decay traces were fitted to a sum of two or three exponential components. This multi-exponential decay indicates the presence of multiple excited-state species or complex deactivation pathways. By analyzing the decay at different wavelengths, time-resolved emission spectra (TRES) can be constructed to visualize the evolution of the emission profile over time.

The fluorescence lifetime is also highly sensitive to the molecular environment. For an N-substituted acridone derivative, the lifetime was measured to be very short in a non-polar solvent (0.014 ns in cyclohexane) but significantly longer in a polar solvent (2.0 ns in acetonitrile), which is characteristic of a molecule undergoing ICT. nih.gov A detailed time-resolved study of 9(10H)-Acridinone, 10-propyl- would likely reveal similar sensitivities to its local environment, providing insights into its excited-state behavior.

Advanced NMR Spectroscopic Investigations of 9(10H)-Acridinone, 10-propyl- Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the structural elucidation of organic molecules. uobasrah.edu.iq Advanced NMR techniques can also provide detailed information about molecular dynamics over a wide range of timescales.

The ¹H and ¹³C NMR spectra of 9-acridinone and its N-substituted derivatives have been studied in detail. researchgate.netnih.gov The chemical shifts are sensitive to both the molecular constitution and the solvent. For 9(10H)-Acridinone, 10-propyl-, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the acridinone core, as well as signals for the propyl chain's methylene (B1212753) (-CH₂-) and methyl (-CH₃) groups. The protons on the carbon adjacent to the nitrogen atom would be the most deshielded of the alkyl chain. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl carbon (C9), the aromatic carbons, and the three carbons of the propyl group.

X-ray Crystallography and Solid-State Structure of 9(10H)-Acridinone, 10-propyl-

Research on N-substituted acridones reveals that their solid-state arrangement is significantly influenced by a combination of π–π stacking interactions between the planar acridone cores and weaker interactions such as C–H⋯O hydrogen bonds. The presence and nature of the N-alkyl substituent can modulate the specifics of this packing.

Based on studies of similar N-alkylated acridones, the following table summarizes the anticipated crystallographic parameters and key structural features for 9(10H)-Acridinone, 10-propyl-.

| Parameter | Expected Value/Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | Centrosymmetric space groups are common for such molecules. |

| Key Intermolecular Forces | π–π stacking of the acridone rings. C–H⋯O hydrogen bonds involving the carbonyl oxygen and C-H groups from the aromatic rings or the propyl chain. van der Waals interactions. |

| Effect of Propyl Chain | May introduce disorder or lead to multiple conformations in the crystal. Influences the interlayer spacing and the degree of π-orbital overlap between adjacent acridone units. |

Table 1: Anticipated Crystallographic and Structural Features of 9(10H)-Acridinone, 10-propyl-

Computational and Theoretical Investigations of 9 10h Acridinone, 10 Propyl

Quantum Chemical Calculations of the Electronic Structure of 9(10H)-Acridinone, 10-propyl-

Quantum chemical calculations are fundamental in elucidating the electronic characteristics of a molecule. Methods like Density Functional Theory (DFT) are employed to predict molecular properties, offering a theoretical framework to understand reactivity and spectroscopic behavior.

HOMO-LUMO Energy Levels and Frontier Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the chemical reactivity and electronic properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and the energy required for electronic excitation. wikipedia.orgschrodinger.com

A detailed computational analysis of the parent compound, acridone (B373769), provides a basis for understanding the electronic properties of its derivatives. researchgate.net For 9(10H)-Acridinone, 10-propyl-, the addition of the propyl group at the N10 position is expected to influence the electron distribution and, consequently, the energies of the frontier orbitals. The electron-donating nature of the alkyl group may lead to a destabilization (increase in energy) of the HOMO and a slight change in the LUMO energy, potentially narrowing the HOMO-LUMO gap compared to the unsubstituted acridone. A smaller energy gap suggests higher chemical reactivity and polarizability. nih.gov

The distribution of HOMO and LUMO densities indicates the regions of the molecule most likely to act as electron donors and acceptors, respectively. In the acridone scaffold, the HOMO is typically distributed over the electron-rich aromatic rings and the nitrogen atom, while the LUMO is concentrated on the electron-deficient carbonyl group and the central ring system. This distribution is crucial for predicting how the molecule will interact with biological targets. nih.gov

Table 1: Conceptual DFT-Based Global Descriptors (Note: Specific calculated values for 9(10H)-Acridinone, 10-propyl- are not available in the cited literature; this table represents the types of parameters derived from HOMO-LUMO energies.)

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Electron-donating ability |

| LUMO Energy (ELUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | Chemical reactivity, stability |

| Ionization Potential (I) | -EHOMO | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron distribution |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

Molecular Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. mdpi.comcornell.edu The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the electron density surface of the molecule.

For 9(10H)-Acridinone, 10-propyl-, the MEP map would be expected to show a significant region of negative potential (typically colored red) around the carbonyl oxygen atom, indicating its high electronegativity and propensity to act as a hydrogen bond acceptor. nih.gov Conversely, regions of positive potential (blue) are anticipated around the hydrogen atoms of the aromatic rings and the propyl group. These positive and negative regions are key to understanding non-covalent interactions, such as those with the active sites of proteins or DNA, which guide molecular recognition and binding. mdpi.comrsc.org The planar acridone structure combined with the flexible propyl chain creates a distinct electrostatic profile that influences its biological activity.

Molecular Dynamics Simulations of 9(10H)-Acridinone, 10-propyl- and Its Biological Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of the time-dependent behavior of molecules and their complexes. These simulations are instrumental in understanding how ligands like 9(10H)-Acridinone, 10-propyl- interact with biological macromolecules such as DNA and proteins. mdpi.com

Ligand-Target Binding Dynamics (e.g., DNA, protein)

MD simulations have been effectively used to investigate the interaction between propyl acridone and calf thymus DNA (ct-DNA). nih.govtbzmed.ac.ir These studies reveal that the primary mode of binding is intercalation, where the planar acridone ring system inserts itself between the base pairs of the DNA double helix. nih.govresearchgate.net

The simulations, often performed using packages like GROMACS with force fields such as AmberSB, provide detailed energetic and structural information about the binding process. nih.gov Thermodynamic parameters calculated from these simulations suggest that electrostatic interactions are major contributors to the binding of propyl acridone to DNA. nih.govresearchgate.net The binding process is found to be spontaneous, as indicated by a negative Gibbs free energy (ΔG⁰). nih.gov

Table 2: Calculated Thermodynamic and Binding Energy Parameters for Propyl Acridone-DNA Interaction

| Parameter | Value | Unit | Significance |

| Binding Constant (K) | 6.19 x 10⁴ | M⁻¹ | Strength of the binding interaction at 298 K |

| Gibbs Free Energy (ΔG⁰) | -115.3 | kJ/mol | Spontaneity of the binding process (theoretical) |

| Enthalpy (ΔH⁰) | -11.81 | kJ/mol | Heat change during binding (experimental) |

| Entropy (ΔS⁰) | 51.01 | J/mol·K | Change in disorder during binding (experimental) |

| Van der Waals Energy (Evdw) | -173.26 | kJ/mol | Contribution of van der Waals forces to binding |

| Electrostatic Energy (Eelec) | -18.4 | kJ/mol | Contribution of electrostatic forces to binding |

Data sourced from a study on propyl acridone and ct-DNA. nih.gov

These simulations demonstrate the stability of the DNA-ligand complex and help elucidate the specific non-covalent interactions, such as hydrogen bonds and π-π stacking, that stabilize the intercalated structure. nih.gov

Conformational Analysis in Solution and Biological Environments

MD simulations also allow for the conformational analysis of 9(10H)-Acridinone, 10-propyl- in different environments. In an aqueous solution, the flexible N-propyl chain can adopt various conformations. When interacting with a biological target like DNA or a protein binding pocket, the molecule's conformation is likely to adapt to optimize binding interactions. The simulation trajectory provides an ensemble of conformations, revealing the molecule's flexibility and the preferred orientations it adopts within a binding site. This dynamic fitting process is crucial for achieving high-affinity binding and is a key aspect explored in simulation studies. mdpi.com For instance, in the context of DNA intercalation, the propyl group must orient itself to fit within the DNA grooves, while the planar acridone core remains stacked between the base pairs. nih.gov

Docking Studies and Virtual Screening of 9(10H)-Acridinone, 10-propyl- for Target Identification

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. It is widely used in drug discovery to screen virtual libraries of compounds and to propose binding modes at a molecular level. researchgate.net

Studies have utilized molecular docking to investigate N10-substituted acridone derivatives, including propyl-acridone analogs, as potential inhibitors of specific protein targets. For example, docking studies have shown that these compounds can bind effectively to the active site of the AKT enzyme, a kinase involved in cancer cell survival. nih.gov The docking results help identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's active site. The presence of the alkyl group at the N10 position has been suggested as an essential structural requirement for potent AKT inhibition. nih.gov

The binding affinity is often estimated using a scoring function, which ranks different poses and compounds. These scores, while not a direct measure of binding free energy, are valuable for prioritizing compounds for further experimental testing. Docking studies of acridone derivatives have revealed binding energies that indicate a strong potential for interaction with biological targets. researchgate.net This computational screening approach is a time- and cost-effective method for identifying promising drug candidates and their potential mechanisms of action.

Quantitative Structure-Activity Relationship (QSAR) Modeling of 9(10H)-Acridinone, 10-propyl- Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry for establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of 9(10H)-Acridinone, 10-propyl-, QSAR studies are instrumental in elucidating the specific structural features that govern their therapeutic effects, thereby guiding the design of novel and more potent analogs. These investigations typically involve the generation of molecular descriptors, the construction of a predictive model, and rigorous statistical validation.

A study focused on a series of N10-substituted 2-methoxy acridone analogues explored the structural features influencing their cytotoxic activity, including against multi-drug resistant cells. scialert.net While not exclusively focused on 10-propyl derivatives, the findings from such studies provide a framework for understanding the role of the N10-substituent. The flexibility of the substituent sidechain at the N10 position was identified as a key factor for enhancing cytotoxic potency. scialert.net This suggests that the conformational freedom of the propyl group in 9(10H)-Acridinone, 10-propyl- could be a significant contributor to its biological activity.

Furthermore, 3D-QSAR methodologies like Comparative Molecular Field Analysis (CoMFA) have been applied to N-substituted acridone derivatives to probe the steric and electrostatic interactions that influence their biological activity. scirp.orgiupac.orgijpsonline.com In a typical CoMFA study, the molecules are aligned, and their steric and electrostatic fields are calculated. These fields are then correlated with the biological activity data using partial least squares (PLS) analysis. google.com The resulting models are visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to enhance or diminish activity.

For a hypothetical series of 9(10H)-Acridinone, 10-propyl- derivatives with varying substituents on the acridinone (B8587238) core, a QSAR model could be developed. The table below illustrates a potential dataset for such a study, including hypothetical molecular descriptors and biological activity data.

| Compound | Substituent (R) | LogP | Molecular Weight | Topological Polar Surface Area (TPSA) | Biological Activity (IC50, µM) |

|---|---|---|---|---|---|

| 1 | H | 3.5 | 237.3 | 29.5 | 15.2 |

| 2 | 2-NO2 | 3.8 | 282.3 | 75.2 | 8.5 |

| 3 | 4-Cl | 4.2 | 271.7 | 29.5 | 12.1 |

| 4 | 2-NH2 | 3.1 | 252.3 | 55.5 | 5.7 |

| 5 | 4-OCH3 | 3.6 | 267.3 | 38.8 | 10.3 |

In this hypothetical QSAR model, descriptors such as the logarithm of the octanol-water partition coefficient (LogP), molecular weight, and topological polar surface area (TPSA) could be used to predict the half-maximal inhibitory concentration (IC50). A multiple linear regression (MLR) analysis might yield an equation of the form:

pIC50 = β0 + β1(LogP) + β2(Molecular Weight) + β3(TPSA)

Where pIC50 is the negative logarithm of the IC50 value, and βn are the regression coefficients. The statistical quality of such a model would be assessed by parameters like the coefficient of determination (R²), the cross-validated coefficient (q²), and the standard error of prediction. scirp.org

Pharmacological and Biological Research Paradigms of 9 10h Acridinone, 10 Propyl

Research on Anticancer Potential of 9(10H)-Acridinone, 10-propyl- Derivatives

Acridone (B373769) derivatives have been a subject of intense investigation in oncology due to their potent cytotoxic activities against various cancer cell lines. nih.gov Research has focused on synthesizing novel analogues, including N10-substituted derivatives, to enhance efficacy and overcome drug resistance. nih.govnih.gov

The anticancer effect of 9(10H)-acridinone derivatives is often attributed to their ability to interfere with fundamental cellular processes required for cancer cell proliferation and survival. A primary mechanism is the intercalation of the planar acridone ring system into the DNA duplex. nih.govresearchgate.net This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Molecular modeling studies have supported the binding of these derivatives to DNA through intercalation, which confirms the observed cytotoxic effects. researchgate.net

Furthermore, certain N-alkyl acridone analogues have been identified as isoform-selective histone deacetylase (HDAC) inhibitors. For instance, compounds 11b and 11c demonstrated selective inhibition of HDAC1, HDAC3, and HDAC10. nih.gov This inhibition leads to the accumulation of acetylated histones, which in turn induces cell cycle arrest, particularly in the S-phase, and triggers apoptosis (programmed cell death) in cancer cells. nih.gov Studies on N¹⁰-substituted acridone-2-carboxamide derivatives have also shown potent activity against breast cancer cell lines (MCF-7 and MDA-MB-231) by targeting the AKT kinase signaling pathway, which is crucial for cell growth and survival. nih.gov

The cytotoxic activity of these compounds has been quantified across a range of human cancer cell lines. Derivatives have shown efficacy against leukemia (HL-60), colon cancer (HCT-116), non-small cell lung cancer (SW 1573), and breast cancer (MCF-7) cell lines. nih.govencyclopedia.pubnih.gov

Table 1: Cytotoxic Activity of Selected 9(10H)-Acridinone Derivatives

| Derivative | Cancer Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Compound 8f (N¹⁰-substituted acridone-2-carboxamide) | MCF-7 (Breast) | 4.72 µM | nih.gov |

| Compound 8f (N¹⁰-substituted acridone-2-carboxamide) | MDA-MB-231 (Breast) | 5.53 µM | nih.gov |

| Compound 11b (Polysubstituted N-alkyl acridone) | HL-60 (Leukemia) | 0.56 µM | nih.gov |

| Compound 11c (Polysubstituted N-alkyl acridone) | HL-60 (Leukemia) | 0.81 µM | nih.gov |

| Compound 11b (Polysubstituted N-alkyl acridone) | HCT-116 (Colon) | 4.21 µM | nih.gov |

| Compound 11c (Polysubstituted N-alkyl acridone) | HCT-116 (Colon) | 3.58 µM | nih.gov |

| 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one | MCF7 (Breast) | 11.0 µM | nih.gov |

| Derivative with two butyl piperidine (B6355638) side chains (C2- and N10-positions) | Molt-3 (Leukemia) | 2.96 µM | researchgate.net |

A significant challenge in cancer chemotherapy is the lack of selectivity of cytotoxic agents, which often leads to damage to healthy cells. Research into acridinone (B8587238) analogues has aimed to develop compounds with improved selectivity for cancer cells. One successful strategy involves targeting enzymes that are overexpressed or play a critical role in cancer cells, such as specific HDAC isoforms. Novel polysubstituted N-alkyl acridone analogues have been synthesized that selectively inhibit HDAC1, HDAC3, and HDAC10, while showing no activity against HDAC6 and HDAC8. nih.gov This isoform selectivity is a promising step towards reducing off-target effects.

Another approach focuses on overcoming multidrug resistance (MDR), a major cause of chemotherapy failure. Certain N(10)-substituted acridone derivatives have demonstrated high cytotoxicity against drug-resistant cancer cell lines, such as those expressing P-glycoprotein (P-gp). nih.gov For example, compound 14, which features a butyl side-chain and a β-hydroxy ethyl piperizine group, showed promise as an anti-MDR agent, suggesting it can either evade or inhibit the resistance mechanisms employed by cancer cells. nih.gov

Research on Antimicrobial Activities of 9(10H)-Acridinone, 10-propyl- Derivatives

Acridine (B1665455) and its derivatives have long been recognized for their chemotherapeutic properties, including their use as bactericidal and bacteriostatic agents. oaji.net The acridone scaffold has been modified to create derivatives with a broad spectrum of antimicrobial activities. researchgate.net

Derivatives of 9(10H)-acridinone have shown efficacy against both Gram-positive and Gram-negative bacteria. oaji.net Studies have evaluated these compounds against clinically relevant pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. researchgate.netnih.gov The introduction of different substituents onto the acridone core can significantly influence the antibacterial potency. For example, N10-acetyl-3,4-dimethylacridone (Compound 3) exhibited significant antibacterial efficacy, with inhibitory zones against P. aeruginosa and E. coli that exceeded those of the conventional antibiotic gentamicin (B1671437) at the same concentration. nih.gov Derivatives of N10-(3'-chloropropyl) acridin-9-one with various secondary amines also demonstrated potent antimicrobial activity. oaji.net

Table 2: Antibacterial Activity of Selected 9(10H)-Acridinone Derivatives

| Derivative | Bacterial Strain | Activity (Zone of Inhibition) | Concentration | Reference |

|---|---|---|---|---|

| N10-acetyl-3,4-dimethylacridone (Compound 3) | Pseudomonas aeruginosa | 35 mm | 400 mg/mL | nih.gov |

| N10-acetyl-3,4-dimethylacridone (Compound 3) | Escherichia coli | 26 mm | 400 mg/mL | nih.gov |

| N10-acetyl-3,4-dimethylacridone (Compound 3) | Staphylococcus aureus | 19 mm | 400 mg/mL | nih.gov |

| Gentamicin (Control) | Pseudomonas aeruginosa | 25 mm | 400 mg/mL | nih.gov |

| Gentamicin (Control) | Escherichia coli | 28 mm | 400 mg/mL | nih.gov |

The antiviral potential of acridinone derivatives has also been explored. Research has shown that N-allyl acridones are effective inhibitors of the Dengue virus (DENV). nih.gov One of the most active compounds, 10-allyl-7-chloro-9(10H)-acridone (designated 3b), was found to inhibit all four DENV serotypes in vitro. nih.gov Mechanistic studies revealed that the compound does not prevent viral entry but strongly inhibits viral RNA synthesis, a critical step in the virus's life cycle. nih.gov Another derivative, 10-carboxymethyl-9-acridanone (CMA), demonstrated a broad-spectrum protective effect in mice against several lethal viral infections, including Semliki forest virus, herpes simplex virus, and coxsackie B1 virus. nih.gov This protection is believed to be linked to the induction of an interferon-like substance. nih.gov

Table 3: Antiviral Activity of Selected 9(10H)-Acridinone Derivatives

| Derivative | Virus | Cell Line | Activity (EC₅₀) | Reference |

|---|---|---|---|---|

| 10-allyl-7-chloro-9(10H)-acridone (3b) | DENV-1 | Vero | 12.5 µM | nih.gov |

| 10-allyl-7-chloro-9(10H)-acridone (3b) | DENV-2 | Vero | 15.4 µM | nih.gov |

| 10-allyl-7-chloro-9(10H)-acridone (3b) | DENV-3 | Vero | 27.1 µM | nih.gov |

| 10-allyl-7-chloro-9(10H)-acridone (3b) | DENV-4 | Vero | 19.8 µM | nih.gov |

Research on Antimalarial Activities of 9(10H)-Acridinone, 10-propyl- Derivatives

Malaria remains a significant global health threat, and the emergence of drug-resistant strains of the Plasmodium falciparum parasite necessitates the search for new antimalarial compounds. nih.gov Acridinone derivatives have shown promising activity against this parasite. nih.govopenmedicinalchemistryjournal.com Research has focused on synthesizing and evaluating new derivatives for their efficacy against both drug-sensitive and drug-resistant P. falciparum strains. conicet.gov.ar

Studies on derivatives of 10-allyl-, 10-(3-methyl-2-butenyl)-, and 10-(1,2-propadienyl)-9(10H)-acridinone identified several compounds with submicromolar efficacy against P. falciparum and low cytotoxicity against human cell lines, indicating a high selectivity index. nih.gov One of the most potent compounds, 1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone, exhibited an IC₅₀ value of less than 0.2 µg/mL. nih.gov While the precise mechanism of antimalarial action for many acridinones remains under investigation, some studies have explored possibilities such as the inhibition of β-hematin formation, although this was not found to be the primary mechanism for the tested compounds. nih.govconicet.gov.ar Newer generation acridones have also shown activity against the liver stages of the parasite, suggesting potential for both treatment and radical cure. nih.gov

Table 4: Antimalarial Activity of Selected 9(10H)-Acridinone Derivatives against P. falciparum

| Derivative | Activity (IC₅₀) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 1-fluoro-10-(3-methyl-2-butenyl)-9(10H)-acridinone (IIa) | < 0.2 µg/mL | > 100 | nih.gov |

| Ib | < 0.5 µg/mL | > 39 | conicet.gov.ar |

| Ie | < 0.5 µg/mL | > 39 | conicet.gov.ar |

Efficacy Against Drug-Resistant Parasites (e.g., Plasmodium falciparum MDR strains)

Research into the antimalarial properties of acridone derivatives has identified them as a promising class of compounds, particularly in the context of combating drug-resistant strains of Plasmodium falciparum. While many 10-N-substituted acridinones exhibit only modest direct antimalarial activity in the micromolar range, their true potential lies in their ability to act as chemosensitizers. A series of novel 10-N-substituted acridones, which includes structures with alkyl side chains like the propyl group, were designed and synthesized to enhance the potency of existing quinoline (B57606) drugs against multidrug-resistant (MDR) malaria parasites.

Studies have shown that these acridone derivatives can overcome resistance in strains such as the Dd2 strain of P. falciparum, which is known to be resistant to multiple antimalarial agents, including chloroquine (B1663885) and quinine (B1679958). The research indicates that the structural features of these compounds, specifically the 10-N substitution, are crucial for this activity, transforming the acridone scaffold into a tool to restore the efficacy of traditional antimalarials.

Chemosensitizing Properties with Antimalarial Drugs (e.g., chloroquine, quinine)

The primary value of 10-N-substituted acridones in antimalarial research is their role as chemosensitizers, which reverse resistance to quinoline-based drugs in MDR P. falciparum. A number of derivatives with an alkyl side chain at the N-10 position, particularly those with three or more carbon atoms like the 10-propyl group, have demonstrated significant chloroquine (CQ)-chemosensitizing activity against the MDR Dd2 strain.

Isobologram analysis has confirmed a significant synergistic interaction between these acridone derivatives and chloroquine in CQ-resistant (CQR) parasite strains. For instance, one potent derivative potentiated the antimalarial activity of chloroquine more than 80-fold in the Dd2 strain. This chemosensitization restores the parasite's sensitivity to a level comparable to that seen in CQ-sensitive (CQS) strains. The effect is not limited to chloroquine; these acridones also enhance the parasite's sensitivity to other quinoline antimalarials like quinine (QN) and desethylchloroquine (B194037) (DCQ) in resistant strains. The mechanism of this action appears similar to that of verapamil, a known chemosensitizer that targets the P. falciparum CQ resistance transporter (PfCRT).

| Acridone Derivative Class | Paired Antimalarial Drug | P. falciparum Strain | Observed Interaction | Reference |

|---|---|---|---|---|

| 10-N-alkyl acridones (≥3 carbons) | Chloroquine (CQ) | Dd2 (CQ-Resistant) | Significant Synergy | |

| 10-N-alkyl acridones (≥3 carbons) | Chloroquine (CQ) | D6 (CQ-Sensitive) | Additive / Indifferent | |

| 10-N-alkyl acridones (≥3 carbons) | Quinine (QN) | Dd2 (CQ-Resistant) | Enhanced Sensitivity | |

| 10-N-alkyl acridones (≥3 carbons) | Desethylchloroquine (DCQ) | Dd2 (CQ-Resistant) | Enhanced Sensitivity |

Research on Anti-inflammatory Potential of 9(10H)-Acridinone, 10-propyl- Derivatives

The acridine and acridone scaffolds are recognized as versatile structures in medicinal chemistry and have been investigated for a wide range of biological activities, including anti-inflammatory properties. Research has been conducted on various acridine derivatives to explore their potential as novel anti-inflammatory agents.

Studies on 9-anilinoacridine (B1211779) and 9-phenoxyacridine (B3049667) derivatives have demonstrated their ability to inhibit the activation of inflammatory cells such as mast cells, neutrophils, and macrophages. Specific compounds from these series were effective at inhibiting the release of lysosomal enzymes from neutrophils and the production of tumor necrosis factor-alpha (TNF-α) in macrophage and microglial cell lines. This indicates that the anti-inflammatory effects of the broader acridine class are mediated, at least in part, by suppressing the release of chemical mediators from key inflammatory cells. While these studies did not specifically focus on 10-propyl-9(10H)-acridinone, the established anti-inflammatory potential of the core acridone structure provides a strong rationale for investigating N-10 substituted derivatives for this therapeutic application.

Research on Other Pharmacological Modalities of 9(10H)-Acridinone, 10-propyl- (e.g., DNA G-quadruplex stabilization)

Beyond their applications in infectious diseases and inflammation, acridone derivatives have been a focus of research in oncology, particularly for their ability to interact with nucleic acid structures. One such target is the G-quadruplex, a secondary structure found in guanine-rich DNA sequences that can form in regions such as telomeres and gene promoter regions. The stabilization of these structures by small molecules is a therapeutic strategy being explored for cancer treatment, as it can interfere with key cellular processes like telomere maintenance and oncogene expression.

Research has shown that various disubstituted acridone derivatives can act as telomerase inhibitors by binding to and stabilizing human intramolecular G-quadruplex DNA. While these acridones may bind with a somewhat reduced affinity compared to their acridine counterparts, the interaction is significant enough to inhibit telomerase activity. Computer modeling suggests that the acridone chromophore binds to the G-quadruplex structure. This line of research establishes G-quadruplex stabilization as a key pharmacological modality for the acridone class, suggesting that derivatives such as 9(10H)-Acridinone, 10-propyl- could be investigated for similar activities.

Mechanistic Elucidation of Biological Actions of 9 10h Acridinone, 10 Propyl

Molecular Target Identification and Validation for 9(10H)-Acridinone, 10-propyl-

The biological effects of 9(10H)-Acridinone, 10-propyl- are predicated on its interaction with specific molecular targets. While direct studies on this specific molecule are limited, research on the acridone (B373769) scaffold points to several key areas of interaction, including nucleic acid structures, oncogene promoters, critical enzymes like telomerase, and transporter proteins.

Interaction with Nucleic Acids (e.g., G-quadruplex DNA stabilization, DNA replication interference)

The planar aromatic structure of the acridone core is a key feature that facilitates its interaction with nucleic acids. nih.gov This planarity allows acridone derivatives to intercalate between DNA base pairs or bind to non-canonical secondary structures like G-quadruplexes (G4s). nih.govacs.org G-quadruplexes are four-stranded structures that form in guanine-rich sequences, which are notably present in telomeres and the promoter regions of oncogenes. ucl.ac.ukmdpi.com

The stabilization of these G4 structures by small molecules is a significant mechanism of action. ucl.ac.uknih.gov By binding to and stabilizing a G4, a ligand can interfere with the biological processes that require the DNA to be unwound, such as replication and transcription. ucl.ac.uk For instance, the stabilization of G4s in promoter regions can inhibit gene expression. ucl.ac.uk Several studies have reported the synthesis of acridone derivatives designed specifically to target and stabilize G-quadruplex DNA, suggesting this is a primary mode of interaction for this class of compounds. ucl.ac.uknih.gov The binding is often characterized by π-π stacking interactions between the aromatic surface of the acridone molecule and the G-tetrads that form the core of the G4 structure. mdpi.com

Modulation of Oncogene Expression (e.g., MYC)

A direct consequence of G-quadruplex stabilization is the modulation of oncogene expression. The promoter region of the c-MYC oncogene, which is overexpressed in a majority of human cancers, contains a guanine-rich sequence capable of forming a G4 structure that acts as a transcriptional repressor. mdpi.comnih.govnih.gov Small molecules that stabilize this G4 motif can effectively downregulate the transcription and subsequent expression of c-MYC. nih.govnih.gov

Research has focused on developing acridone derivatives that can selectively bind and stabilize the c-MYC G-quadruplex. mdpi.commdpi.com In addition to the G-quadruplex on the guanine-rich strand, the complementary cytosine-rich strand can form an alternative secondary structure known as an i-motif. rsc.orgnih.gov Certain acridone derivatives have been synthesized and shown to selectively bind to and stabilize the c-MYC promoter i-motif, which also leads to the downregulation of c-MYC transcription and the induction of apoptosis in tumor cells. rsc.orgnih.gov This indicates that acridone-based compounds can modulate MYC expression through interaction with non-B-form DNA structures in its promoter element. nih.govrsc.org

Telomerase Inhibition Studies

Telomerase is a reverse transcriptase enzyme responsible for maintaining the length of telomeres, the protective caps (B75204) at the ends of chromosomes. nih.gov This enzyme is active in approximately 90% of human cancers, making it a critical target for anticancer therapies. nih.gov The single-stranded G-rich overhang of human telomeres can fold into G-quadruplex structures. nih.gov Stabilization of these telomeric G4s by small molecules can prevent telomerase from accessing and elongating the telomere, leading to telomerase inhibition. nih.govnih.govnih.gov

Acridine (B1665455) and acridone derivatives have been rationally designed and evaluated as telomerase inhibitors based on their ability to stabilize telomeric G-quadruplexes. nih.govnih.govresearchgate.netacs.org The mechanism involves the ligand binding to the G4 structure, which effectively sequesters the 3' end of the telomere and blocks the enzyme's catalytic activity. nih.gov This leads to progressive telomere shortening with each cell division, ultimately triggering cellular senescence or apoptosis. nih.gov Some acridine compounds may also inhibit telomerase indirectly by binding to chaperone proteins like HSP90, which are required for telomerase activity. spandidos-publications.com

Interaction with Transporters (e.g., P. falciparum Chloroquine (B1663885) Resistance Transporter (PfCRT), nucleoside transporters)

Significant research has been conducted on 10-N-substituted acridones, a class to which 9(10H)-Acridinone, 10-propyl- belongs, for their ability to reverse chloroquine (CQ) resistance in the malaria parasite Plasmodium falciparum. nih.govnih.govodu.edu A series of novel 10-N-substituted acridones were designed and found to act as chemosensitizers, enhancing the potency of CQ against multidrug-resistant parasite strains. nih.govasm.org

The mechanism is believed to involve the P. falciparum Chloroquine Resistance Transporter (PfCRT). nih.govnih.gov Mutations in the pfcrt gene are a primary determinant of CQ resistance, allowing the parasite to expel the drug from its site of action. nih.gov The 10-N-substituted acridones demonstrate a synergistic effect with chloroquine specifically in CQ-resistant strains, a pattern similar to that of the known resistance-reversing agent verapamil. nih.govnih.gov This suggests that these acridone derivatives may interact with the mutated PfCRT protein, inhibiting its drug efflux function and thereby restoring chloroquine's efficacy. nih.gov

| Parasite Strain | Drug | IC₅₀ without Compound 10c (nM) | IC₅₀ with Compound 10c (0.5 µM) (nM) | Fold Potentiation |

|---|---|---|---|---|

| Dd2 (CQ-Resistant) | Chloroquine (CQ) | 125.1 ± 14.9 | 15.4 ± 0.9 | 8.1 |

| Quinine (B1679958) (QN) | 367.4 ± 43.7 | 134.1 ± 16.0 | 2.7 | |

| D6 (CQ-Sensitive) | Chloroquine (CQ) | 12.4 ± 1.5 | 10.3 ± 1.2 | 1.2 |

| Quinine (QN) | 31.4 ± 3.7 | 29.8 ± 3.5 | 1.1 |

Data derived from Kelly, J. X., et al. (2007). nih.govodu.eduasm.orgdominican.edu

There is currently no specific information available from the conducted searches regarding the interaction of 9(10H)-Acridinone, 10-propyl- with nucleoside transporters.

Cellular Pathway Perturbations Induced by 9(10H)-Acridinone, 10-propyl-

By engaging with molecular targets, acridone derivatives can disrupt critical cellular pathways, leading to outcomes such as the cessation of proliferation and cell death. One of the most significant pathways affected is the cell cycle regulatory network.

Cell Cycle Regulation Mechanisms

The cell cycle is a tightly controlled process that ensures the faithful replication and division of cells. Perturbations of this cycle can lead to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. mdpi.com Several studies have shown that acridone derivatives can induce cell cycle arrest in cancer cells. researchgate.netnih.gov

For example, certain acridine/acridone analogs have been evaluated for their effect on the cell cycle distribution in HeLa cells, demonstrating an ability to alter the percentage of cells in the G0/G1, S, and G2/M phases. researchgate.net The induction of apoptosis by some acridone derivatives has been linked to their ability to cause cell cycle arrest, often at the G2/M phase. mdpi.com This arrest can be a consequence of DNA damage induced by the compound's interaction with DNA or its interference with key cell cycle proteins. scispace.com The c-MYC oncogene, a target of some acridones, is itself a crucial regulator of cell cycle progression, and its downregulation can lead to cell cycle arrest. nih.govnih.gov While the specific effects of 9(10H)-Acridinone, 10-propyl- on cell cycle regulation have not been detailed, the activities of related compounds suggest this is a probable mechanism of action. nih.govnih.gov

Apoptotic Signaling Pathways

The induction of apoptosis, or programmed cell death, is a critical mechanism through which anticancer agents eliminate malignant cells. Research into 9(10H)-acridinone derivatives indicates their capability to trigger this process through multiple signaling cascades. While direct studies on 9(10H)-Acridinone, 10-propyl- are limited, the activities of its analogues provide significant insights into its potential mechanisms of action.

One of the primary pathways implicated in the pro-apoptotic effects of acridinone (B8587238) derivatives is the intrinsic, or mitochondrial, pathway. This is supported by observations that treatment with certain analogues leads to changes in the mitochondrial membrane potential and the subsequent release of cytochrome c into the cytoplasm. ucl.ac.uk A key regulator of this process is the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. Studies have shown that acridinone derivatives can modulate the ratio of these proteins, favoring an increase in Bax expression, which promotes mitochondrial permeabilization. ucl.ac.ukmdpi.com

Furthermore, signaling pathways that govern cell survival and proliferation, such as the PI3K/AKT/mTOR and ERK/MAPK pathways, are also targeted by 9(10H)-acridinone derivatives. The PI3K/AKT/mTOR pathway is a crucial regulator of cell survival, and its inhibition can lead to the induction of apoptosis. nih.gov N10-substituted acridone derivatives have been investigated as potential AKT inhibitors, suggesting that this class of compounds, which includes 9(10H)-Acridinone, 10-propyl-, may exert its effects by downregulating this survival pathway. nih.gov In parallel, the ERK/MAPK pathway, which is involved in cell proliferation and apoptosis regulation, has also been implicated. For instance, the natural acridone alkaloid buxifoliadine E was found to induce apoptosis by inhibiting the phosphorylation of Erk and increasing the phosphorylation of p38 MAPK. mdpi.com

Table 1: Apoptotic Activity of 9(10H)-Acridinone Analogues

| Compound/Analogue | Cell Line(s) | Observed Effects | Implicated Pathway(s) |

| 10-(3,5-dimethoxy)benzyl-9(10H)-acridinone | CCRF-CEM, K562, HL60 | Induction of apoptosis, antiproliferative activity. nih.gov | Intrinsic apoptosis confirmed by Annexin V/PI staining. nih.gov |

| Buxifoliadine E | HepG2 | Increased levels of Bax and cleaved caspase-3, reduced Bid levels. mdpi.com | ERK/MAPK pathway. mdpi.com |

| 2-methoxy-10-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)acridin-9(10H)-one | MCF-7, T-47D, MDA-MB-231 | Cytotoxicity, induction of apoptosis. nih.gov | Confirmed by acridine orange/ethidium bromide and Annexin V-FITC/PI double staining. nih.gov |

| N10-substituted acridone-2-carboxamides | MCF-7, MDA-MB-231 | Promising anti-cancer activity. nih.gov | PI3K/AKT/mTOR pathway (as AKT inhibitors). nih.gov |

Mechanistic Basis of Chemosensitization by 9(10H)-Acridinone, 10-propyl- Analogues

Chemosensitization refers to the strategy of making cancer cells more susceptible to the cytotoxic effects of chemotherapeutic drugs. A significant number of cancers develop multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. Analogues of 9(10H)-Acridinone, 10-propyl- have shown promise as chemosensitizers by targeting these transporters.

The primary mechanism by which these acridinone analogues appear to reverse MDR is through the inhibition of ABC transporters, most notably P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2). researchgate.netnih.gov By blocking the function of these efflux pumps, the intracellular concentration of chemotherapeutic agents can be increased, thereby enhancing their efficacy. For example, bis-acridones have been identified as potent MDR modulators, significantly increasing the accumulation of vinblastine (B1199706) in multidrug-resistant cell lines. nih.gov

Further studies on acridine-based compounds have provided more detailed insights. An acridine-based chalcone (B49325) analogue was found to selectively suppress the growth of colorectal cancer cells and significantly reduce the protein levels of ABCB1. nih.govresearchgate.net It was also observed to decrease the protein levels of another important transporter, the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1). nih.govresearchgate.net Molecular docking studies suggest that these compounds may act as allosteric modulators of ABCB1. nih.gov

The 9-acridone derivative elacridar (B1662867) is a potent inhibitor of P-gp and has been investigated in clinical trials as an MDR modulator. mostwiedzy.pl This further supports the potential of the acridone scaffold in overcoming chemoresistance. The ability of these compounds to act as selective inhibitors of specific ABC transporters is an area of active research, as this could lead to more targeted and less toxic chemosensitizing strategies. mdpi.com

Table 2: Chemosensitization Mechanisms of 9(10H)-Acridinone Analogues

| Compound/Analogue | Target(s) | Mechanism of Action | Outcome |

| Bis-acridones | P-glycoprotein (P-gp/ABCB1) | Inhibition of drug efflux. nih.gov | Increased intracellular accumulation of vinblastine in MDR cell lines. nih.gov |

| Acridine-based chalcone 1C | ABCB1, ABCC1 | Reduction of transporter protein levels. nih.govresearchgate.net | Suppression of colorectal cancer cell growth. nih.govresearchgate.net |

| Elacridar (GF-120918) | P-glycoprotein (P-gp), Mitoxantrone Transporter (MXR) | Potent inhibition of drug efflux. mostwiedzy.pl | Reversal of multidrug resistance. mostwiedzy.pl |

| 9,10-Dihydroacridines | ABCB1 | Inhibition of the transmembrane efflux pump. researchgate.net | Potential as non-toxic P-gp inhibitors. researchgate.net |

Structure Activity Relationship Sar Studies of 9 10h Acridinone, 10 Propyl Derivatives

Influence of N-Alkyl Chain Length on Biological Activity

The length and nature of the alkyl chain at the N-10 position of the acridinone (B8587238) scaffold play a pivotal role in modulating the biological activity of these compounds. Research has demonstrated that variations in chain length can significantly affect the cytotoxic and antiproliferative properties of these molecules.

A study investigating N10-substituted acridone-2-carboxamide derivatives as potential anticancer agents targeting the AKT kinase found that the length of the N-alkyl chain influenced cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). nih.gov Specifically, N-propyl-substituted compounds, such as certain 7- and 8-series derivatives, exhibited notable cytotoxicity. For instance, compound 7f , an N-propyl derivative with a nitro substitution, showed an IC₅₀ value of less than 10 µM against the MCF-7 cell line and 6.14 µM against the MDA-MB-231 cell line. nih.gov The corresponding N-butyl derivative, 8f , demonstrated even higher activity, with IC₅₀ values of 4.72 µM and 5.53 µM against MCF-7 and MDA-MB-231, respectively. nih.gov This suggests that for this particular series, an N-butyl chain may be more favorable for activity than an N-propyl chain.

This phenomenon, where biological activity increases with alkyl chain length up to a certain point before decreasing, is known as the "cut-off effect." cirad.fr It is often attributed to changes in lipophilicity, which affects the compound's ability to cross cell membranes and interact with its target. For some classes of compounds, an optimal chain length is required for high-affinity binding to the target receptor or enzyme. nih.gov For instance, in one study on acridine-imidazolidinone derivatives, the binding constants to DNA were found to decrease as the mass of the N-alkyl substituents increased, following the order: ethyl > propyl > butyl > pentyl > hexyl. researchgate.net